molecular formula C11H12N2O2 B2547614 1-[(3-methoxybenzyl)oxy]-1H-imidazole CAS No. 320424-34-8

1-[(3-methoxybenzyl)oxy]-1H-imidazole

Cat. No.: B2547614
CAS No.: 320424-34-8
M. Wt: 204.229
InChI Key: ORDBQQCFQUGFGR-UHFFFAOYSA-N
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Description

1-[(3-Methoxybenzyl)oxy]-1H-imidazole is an organic compound that features an imidazole ring substituted with a 3-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxybenzyl)oxy]-1H-imidazole typically involves the reaction of 1H-imidazole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxybenzyl)oxy]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: 1-[(3-Hydroxybenzyl)oxy]-1H-imidazole.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Methoxybenzyl)oxy]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-methoxybenzyl)oxy]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 1-[(4-Methoxybenzyl)oxy]-1H-imidazole
  • 1-[(3-Hydroxybenzyl)oxy]-1H-imidazole
  • 1-[(3-Methoxyphenyl)oxy]-1H-imidazole

Comparison: 1-[(3-Methoxybenzyl)oxy]-1H-imidazole is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-11-4-2-3-10(7-11)8-15-13-6-5-12-9-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDBQQCFQUGFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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